molecular formula C23H24N4O2S B2371473 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034584-00-2

3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2371473
CAS No.: 2034584-00-2
M. Wt: 420.53
InChI Key: ZFPKOOIGWKSOBI-UHFFFAOYSA-N
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Description

3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound. Characterized by its intricate structure, it features elements such as quinazolinone and oxadiazole, known for their wide-ranging utility in various scientific fields, including medicinal chemistry and material sciences.

Preparation Methods

The synthesis of this compound typically involves a multi-step reaction sequence:

  • Step 1

    Synthesis of the quinazolinone core, which may involve cyclization reactions starting from 2-aminobenzamide or related derivatives.

  • Step 2

    Introduction of the thioether linkage by reacting with thiols.

  • Step 3

    Construction of the oxadiazole ring through cyclization reactions often involving amidoximes and carboxylic acids or esters.

  • Industrial Production

    Scaling up from laboratory to industrial production usually requires optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

  • Oxidation

    This compound may be susceptible to oxidative reactions, especially at the sulfur atom in the thioether group, potentially forming sulfoxides or sulfones.

  • Reduction

    The quinazolinone core might be reduced under specific conditions, possibly altering its chemical properties significantly.

  • Substitution

    The aromatic rings and other positions in the molecule may participate in electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

In scientific research, 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is used across various domains:

  • Chemistry

    As a reagent or intermediate in organic synthesis.

  • Biology

    Studying the biological activity of its derivatives.

  • Medicine

    Potential therapeutic applications due to its complex structure, including anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry

    Used in the development of advanced materials or as a part of complex chemical mixtures in industrial applications.

Mechanism of Action

The compound’s effects are mediated through multiple molecular targets and pathways:

  • Binding Affinity

    It may interact with specific proteins, enzymes, or receptors due to its molecular structure.

  • Pathway Modulation

    By interfering with biological pathways, it can alter cellular functions, potentially leading to desired therapeutic outcomes.

Comparison with Similar Compounds

When compared with similar compounds, 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups:

  • Similar Compounds

    Quinazolinone derivatives, oxadiazole-containing compounds, thioethers.

  • Uniqueness

    Its specific structure offers a unique combination of chemical reactivity and biological activity, differentiating it from other members of these families.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)30-14-20-25-21(26-29-20)17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPKOOIGWKSOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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